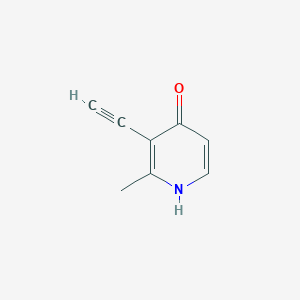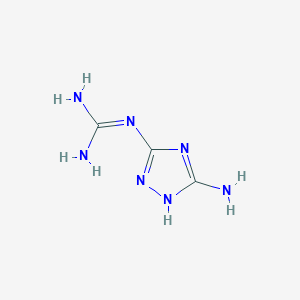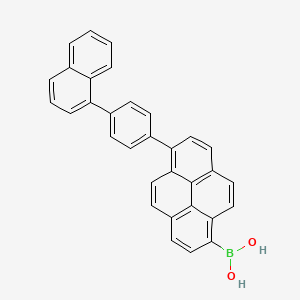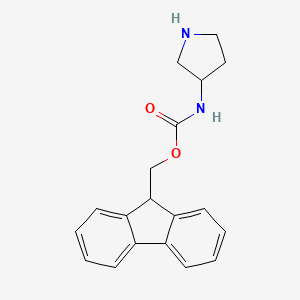
(R)-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine is a chiral compound featuring a piperidine ring substituted with a nitrophenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
®-1-(4-Nitrophenyl)-2-(trifluoromethyl)-pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
®-1-(4-Nitrophenyl)-2-(trifluoromethyl)-morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness:
- The presence of both the nitrophenyl and trifluoromethyl groups in the piperidine ring makes ®-1-(4-Nitrophenyl)-2-(trifluoromethyl)-piperidine unique in terms of its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct electronic and steric effects, influencing the compound’s behavior in various chemical and biological contexts.
Properties
Molecular Formula |
C12H13F3N2O2 |
|---|---|
Molecular Weight |
274.24 g/mol |
IUPAC Name |
(2R)-1-(4-nitrophenyl)-2-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)11-3-1-2-8-16(11)9-4-6-10(7-5-9)17(18)19/h4-7,11H,1-3,8H2/t11-/m1/s1 |
InChI Key |
NHFQAPYABNRJNC-LLVKDONJSA-N |
Isomeric SMILES |
C1CCN([C@H](C1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


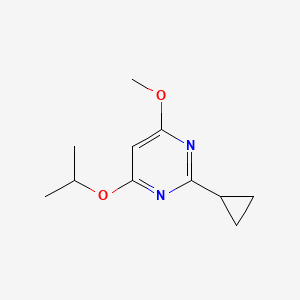
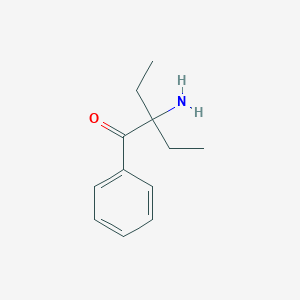
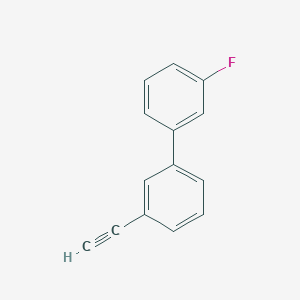

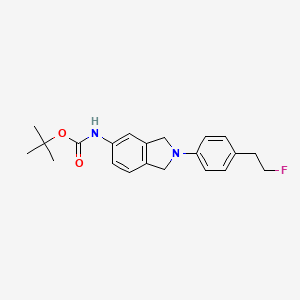

![(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13104781.png)
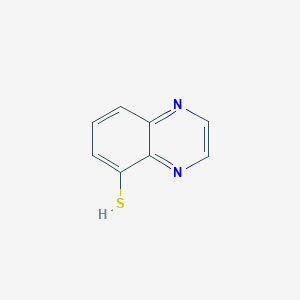
![5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL](/img/structure/B13104817.png)
